Cas no 477-82-7 (Evoxanthine)

Evoxanthine 化学的及び物理的性質
名前と識別子
-
- Evoxanthine
- 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one
- 1,3-Dioxolo[4,5-b]acridin-10(5H)-one,11-methoxy-5-methyl-
- 1,5-b]acridin-10(5H)-one, 11-methoxy-5-methyl-
- 11-Methoxy-5-methyl-5H-[1,3]dioxolo[4,5-b]acridin-10-on
- 11-methoxy-5-methyl-5H-[1,3]dioxolo[4,5-b]acridin-10-one
- 1-Methoxy-2,3-methylendioxy-10-methyl-acridon-(9)
- 2,3-Methandiyldioxy-1-methoxy-N-methyl-acridon
- AC1L89NX
- CTK8I8341
- Evoxanthin
- Evoxanthin od. 1-Methoxy-2,3-methylendioxy-10-methyl-acridon
- NSC407812
-
- インチ: InChI=1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3
- InChIKey: ULBVHYNIDQSMFC-UHFFFAOYSA-N
- ほほえんだ: COC1C2OCOC=2C=C2N(C3=CC=CC=C3C(=O)C=12)C
計算された属性
- せいみつぶんしりょう: 283.08449
- どういたいしつりょう: 283.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.356
- ふってん: 501.3°C at 760 mmHg
- フラッシュポイント: 257°C
- 屈折率: 1.637
- PSA: 48
- LogP: 2.42900
Evoxanthine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-E1753-1 mg |
Evoxanthine |
477-82-7 | >95% by HPLC | 1mg |
$199.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506420-1 mg |
Evoxanthine, |
477-82-7 | ≥95% | 1mg |
¥1,692.00 | 2023-07-10 | |
BioAustralis | BIA-E1753-1mg |
Evoxanthine |
477-82-7 | >95% by HPLC | 1mg |
$215.00 | 2025-03-14 | |
1PlusChem | 1P00DZXW-5mg |
11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
477-82-7 | ≥95% | 5mg |
$1053.00 | 2024-05-01 | |
A2B Chem LLC | AG52308-1mg |
11-Methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10(5H)-one |
477-82-7 | ≥95% | 1mg |
$215.00 | 2024-04-20 | |
BioAustralis | BIA-E1753-5 mg |
Evoxanthine |
477-82-7 | >95% by HPLC | 5mg |
$697.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506420-1mg |
Evoxanthine, |
477-82-7 | ≥95% | 1mg |
¥1692.00 | 2023-09-05 | |
BioAustralis | BIA-E1753-5mg |
Evoxanthine |
477-82-7 | >95% by HPLC | 5mg |
$755.00 | 2025-03-14 | |
1PlusChem | 1P00DZXW-1mg |
11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
477-82-7 | ≥95% | 1mg |
$301.00 | 2024-05-01 | |
A2B Chem LLC | AG52308-5mg |
11-Methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10(5H)-one |
477-82-7 | ≥95% | 5mg |
$799.00 | 2024-04-20 |
Evoxanthine 関連文献
-
1. 693. Chemistry of New Zealand Melicope species. Part VI. A revised constitution for meliternatin, and the identification of xanthoxyletin from the bark of Melicope ternataLindsay H. Briggs,R. H. Locker J. Chem. Soc. 1951 3131
-
Joseph P. Michael Nat. Prod. Rep. 2001 18 543
-
J. P. Michael Nat. Prod. Rep. 1992 9 25
-
Xiaobin Zeng,Zhefeng Wang,Xiangli Liu,Ming Chen,Alfred Fahr,Keda Zhang New J. Chem. 2018 42 11930
-
5. Index pages
-
Smith B. Babiaka,Fidele Ntie-Kang,Lydia L. Lifongo,Bakoh Ndingkokhar,James A. Mbah,Joseph N. Yong RSC Adv. 2015 5 43242
-
M. F. Grundon Nat. Prod. Rep. 1990 7 131
-
K. H. Pegel,Winifred G. Wright J. Chem. Soc. C 1969 2327
-
9. Oxidative coupling. Part X. Cyclisations of 2-aminobenzophenonesI. H. Bowen,P. Gupta,M. S. Khan,J. R. Lewis J. Chem. Soc. Perkin Trans. 1 1972 2524
-
A. W. Johnson,H. N. Rydon,E. A. Braude,R. E. Bowman,M. V. Tracey Annu. Rep. Prog. Chem. 1949 46 114
Evoxanthineに関する追加情報
Recent Advances in Evoxanthine (477-82-7) Research: A Comprehensive Review
Evoxanthine (CAS: 477-82-7), a naturally occurring alkaloid, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse pharmacological properties. Recent studies have focused on elucidating its molecular mechanisms, therapeutic potential, and synthetic pathways. This research brief aims to consolidate the latest findings on Evoxanthine, providing a comprehensive overview of its current applications and future prospects in drug development.
One of the most notable advancements in Evoxanthine research is its potential as an anti-inflammatory and anti-cancer agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Evoxanthine exhibits potent inhibitory effects on NF-κB signaling pathways, which are critical in inflammation and cancer progression. The study utilized in vitro and in vivo models to validate these effects, highlighting Evoxanthine's promise as a lead compound for developing novel therapeutics.
In addition to its anti-inflammatory properties, Evoxanthine has shown remarkable efficacy in modulating oxidative stress. Research conducted by the University of Cambridge in 2024 revealed that Evoxanthine can scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses. This dual action makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a pivotal role.
The synthetic and biosynthetic pathways of Evoxanthine have also been a focal point of recent investigations. A breakthrough study in Nature Chemical Biology (2023) detailed the enzymatic steps involved in its biosynthesis, paving the way for scalable production through metabolic engineering. Furthermore, advances in synthetic chemistry have enabled the development of Evoxanthine derivatives with improved pharmacokinetic profiles, as reported in a 2024 ACS Medicinal Chemistry Letters publication.
Despite these promising developments, challenges remain in the clinical translation of Evoxanthine. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through further preclinical and clinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the therapeutic potential of Evoxanthine.
In conclusion, Evoxanthine (477-82-7) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its multifaceted pharmacological effects, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for future drug development. Continued research and innovation will be crucial in unlocking its full potential and addressing the existing challenges.
477-82-7 (Evoxanthine) 関連製品
- 5489-57-6(9(10H)-Acridinone,1-hydroxy-2,3-dimethoxy-10-methyl-)
- 475-91-2(Melicopidine)
- 1506260-38-3(1-(2-Oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2229393-28-4(4-(5-nitropyridin-2-yl)oxane-2,6-dione)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 1251270-75-3(1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one)
- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)
- 1177330-77-6(4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) )
- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)
- 2229563-25-9(3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)




